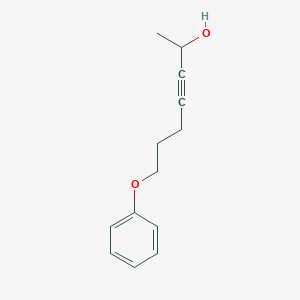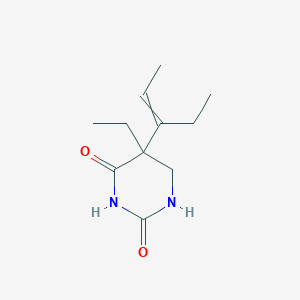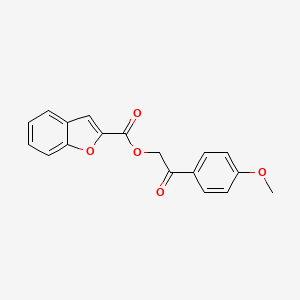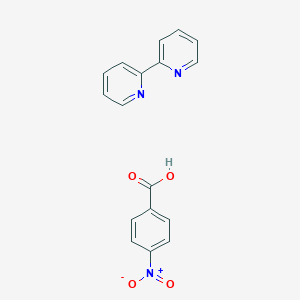
N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple glycine residues and the unique diaminomethylidene groups attached to the L-ornithine residues
準備方法
The synthesis of N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps. The synthetic route typically starts with the protection of the amino groups of L-ornithine and L-tryptophan. The glycine residues are then sequentially added using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The diaminomethylidene groups are introduced through a guanidination reaction using reagents like O-methylisourea .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible assembly of peptide chains.
化学反応の分析
N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The diaminomethylidene groups can be reduced to form primary amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: It serves as a substrate for enzymatic studies, particularly those involving proteases and peptidases.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes and receptors.
作用機序
The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with amino acid residues in enzymes and receptors, modulating their activity. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations and interact with different targets .
類似化合物との比較
Similar compounds to N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine include:
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a similar structure but includes different amino acid residues, which can affect its properties and applications.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: This tetrapeptide has a shorter chain and different amino acid composition, leading to distinct biological activities.
The uniqueness of N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine lies in its extended glycine sequence and the presence of two diaminomethylidene groups, which confer specific structural and functional properties.
特性
CAS番号 |
832697-16-2 |
|---|---|
分子式 |
C37H57N17O11 |
分子量 |
916.0 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C37H57N17O11/c38-22(6-3-9-43-36(39)40)33(62)51-16-29(58)48-14-27(56)46-13-26(55)47-15-28(57)49-19-32(61)54-25(11-20-12-45-23-7-2-1-5-21(20)23)34(63)52-17-30(59)50-18-31(60)53-24(35(64)65)8-4-10-44-37(41)42/h1-2,5,7,12,22,24-25,45H,3-4,6,8-11,13-19,38H2,(H,46,56)(H,47,55)(H,48,58)(H,49,57)(H,50,59)(H,51,62)(H,52,63)(H,53,60)(H,54,61)(H,64,65)(H4,39,40,43)(H4,41,42,44)/t22-,24-,25-/m0/s1 |
InChIキー |
NHDVTDQBWXOFMN-HVCNVCAESA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)

![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)

![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)





